1-benzyl-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine
Description
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5/c1-19-8-9-22(16-20(19)2)23-17-24-25(26-10-11-30(24)27-23)29-14-12-28(13-15-29)18-21-6-4-3-5-7-21/h3-11,16-17H,12-15,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBFMMKFHNKLIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)CC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as using a base and a suitable solvent.
Introduction of the benzyl group: This step typically involves the alkylation of the pyrazolo[1,5-a]pyrazine core with benzyl halides in the presence of a base.
Attachment of the piperazine ring: The final step involves the coupling of the benzylated pyrazolo[1,5-a]pyrazine with piperazine under suitable reaction conditions, such as using a coupling reagent and a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-benzyl-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzyl or pyrazolo[1,5-a]pyrazine moieties are replaced with other groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include bases, acids, solvents, and catalysts, depending on the specific reaction being carried out. The major products formed from these reactions depend on the nature of the reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-benzyl-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyrazine
The target compound’s pyrazolo[1,5-a]pyrazine core differs from pyrazolo[1,5-a]pyrimidine by replacing a nitrogen atom with a carbon at position 3. For example, pyrazolo[1,5-a]pyrimidines are well-documented as kinase inhibitors (e.g., PI3Kδ), whereas pyrazolo[1,5-a]pyrazines are less studied but show promise in antimalarial applications (IC50: 0.157 µM against Plasmodium falciparum).
Substituent Variations on the Piperazine Ring
Benzylpiperazine vs. Arylpiperazine Derivatives
The benzyl group on the piperazine ring distinguishes the target compound from analogues with alternative aryl substitutions. Key comparisons include:
Key Observations :
- Benzyl groups (as in the target compound) enhance steric bulk and may improve blood-brain barrier penetration compared to smaller substituents like methyl or fluorine.
- Electron-withdrawing groups (e.g., -CF3, -F) increase metabolic stability but may reduce solubility.
Aromatic Ring Substitutions
3,4-Dimethylphenyl vs. Methoxy or Halogen Substituents
The 3,4-dimethylphenyl group at position 2 of the pyrazolo[1,5-a]pyrazine core provides moderate electron-donating effects and steric hindrance. Comparatively:
Biological Activity
The compound 1-benzyl-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a pyrazole derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a piperazine ring, a benzyl group, and a pyrazolo[1,5-a]pyrazine moiety that contribute to its biological properties.
Anticancer Properties
Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer activity. A study highlighted the antiproliferative effects of similar compounds on MIA PaCa-2 pancreatic cancer cells. The selected derivatives demonstrated submicromolar antiproliferative activity and good metabolic stability. Notably, these compounds reduced mTORC1 activity and increased autophagy levels, suggesting a novel mechanism of action in cancer treatment .
The mechanism underlying the anticancer activity involves modulation of the mTOR pathway and autophagy processes. By disrupting autophagic flux and interfering with mTORC1 reactivation, these compounds lead to an accumulation of autophagy markers such as LC3-II. This indicates that they may act as autophagy modulators , which is a promising avenue for cancer therapy .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related pyrazole derivatives provide insights into how structural modifications impact biological activity. Key findings include:
- Substituent Effects : The presence of specific substituents on the pyrazole ring influences potency and selectivity against cancer cell lines.
- Piperazine Modifications : Variations in the piperazine moiety can enhance solubility and bioavailability, which are critical for therapeutic efficacy.
Comparative Biological Activity Table
| Compound | Activity Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Antiproliferative | <1 | mTORC1 inhibition |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Autophagy modulation | Submicromolar | Autophagy induction |
| 3-(4-chlorophenyl)-5-methyl-n-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine | Anticancer | 0.5 | mTORC1 inhibition |
Study 1: MIA PaCa-2 Cell Line
In vitro studies on MIA PaCa-2 cells revealed that compounds similar to This compound significantly inhibited cell proliferation. The mechanism was linked to the modulation of autophagic pathways and mTOR signaling .
Study 2: In Vivo Efficacy
Preliminary in vivo studies indicated that pyrazole derivatives could reduce tumor growth in mouse models. These findings support the potential for further development into therapeutic agents targeting specific cancer types.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 1-benzyl-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine, and how can coupling reactions be optimized?
- Methodological Answer : The synthesis requires precise control over coupling reactions between the pyrazolo[1,5-a]pyrazine core and the benzylpiperazine moiety. Key steps include:
- Condensation reactions for pyrazine ring formation (e.g., using aminopyrazoles with dielectrophilic reagents) .
- Substitution reactions to introduce the 3,4-dimethylphenyl group and benzylpiperazine. Optimize solvent polarity (e.g., DMF or ethanol) and temperature (60–80°C) to enhance yields .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural markers should be prioritized?
- Methodological Answer :
- NMR (¹H and ¹³C) : Focus on aromatic proton signals (δ 7.0–8.5 ppm for pyrazine and phenyl groups) and piperazine methylene protons (δ 2.5–3.5 ppm) .
- HRMS : Confirm molecular weight (expected ~430–450 g/mol) and fragmentation patterns of the pyrazolo-pyrazine core .
- X-ray crystallography (if crystals are obtainable) to resolve steric effects from the 3,4-dimethylphenyl substituent .
Q. What preliminary biological assays are recommended for initial activity screening?
- Methodological Answer :
- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR2) due to structural similarity to pyrazolo[1,5-a]pyrimidine kinase inhibitors .
- Antiviral screening : Use plaque reduction assays (e.g., against influenza or coronaviruses) based on pyrazine derivatives’ reported activity .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
-
Variation of substituents : Synthesize analogs with halogens (F, Cl) or methoxy groups on the 3,4-dimethylphenyl ring to modulate electron density and steric bulk .
-
Piperazine modifications : Replace benzyl with pyridinyl or sulfonyl groups to enhance receptor binding (e.g., serotonin or dopamine receptors) .
-
Activity correlation : Use regression analysis to link substituent electronic parameters (Hammett σ) with IC₅₀ values .
Example SAR Table :
Substituent (R) LogP IC₅₀ (EGFR, nM) Selectivity (VEGFR2/EGFR) 3,4-Dimethyl 3.2 120 0.8 3-F,4-OCH₃ 2.8 85 1.5 3-CF₃ 3.5 45 2.2
Q. How can computational modeling predict target interactions, and what contradictions exist between in silico and experimental data?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize hydrogen bonds between the pyrazine N and kinase backbone .
- MD simulations : Assess stability of piperazine-kinase interactions over 100 ns trajectories (e.g., GROMACS) .
- Contradictions : If in vitro IC₅₀ values conflict with docking scores, re-evaluate protonation states (piperazine pKa ~9.5) or solvent-accessible surface area (SASA) .
Q. What strategies resolve discrepancies in cytotoxicity data across cell lines?
- Methodological Answer :
- Mechanistic profiling : Compare apoptosis (Annexin V) vs. necrosis (LDH release) pathways in sensitive vs. resistant lines .
- Metabolic stability : Test compound half-life in liver microsomes; low stability may explain variable activity .
- Off-target screening : Use kinome-wide profiling (e.g., KinomeScan) to identify unintended targets .
Q. How can pharmacokinetic properties (e.g., solubility, BBB penetration) be optimized without sacrificing activity?
- Methodological Answer :
- Prodrug design : Introduce ester groups on the piperazine N to enhance solubility; hydrolyze in vivo to active form .
- LogD adjustment : Reduce hydrophobicity (target LogD 2–3) via polar substituents (e.g., hydroxyl, amine) on the benzyl group .
- BBB prediction : Use PAMPA-BBB assays; prioritize analogs with Pe >4.0×10⁻⁶ cm/s .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
